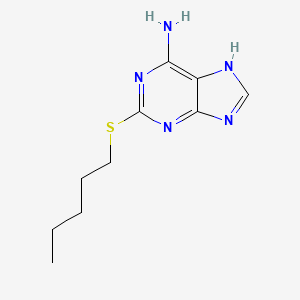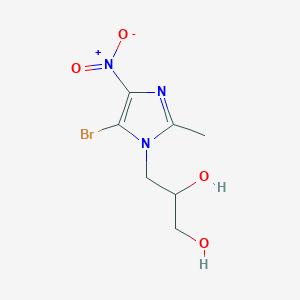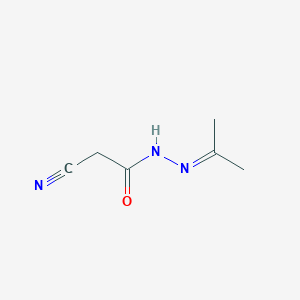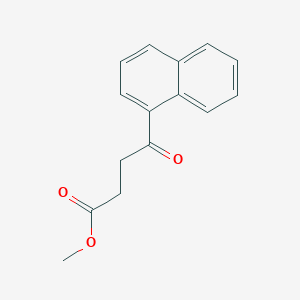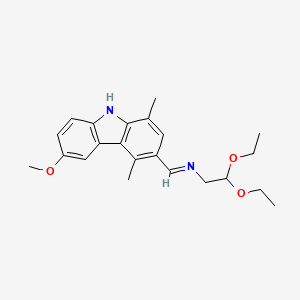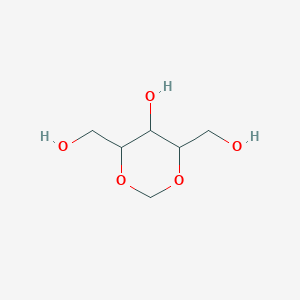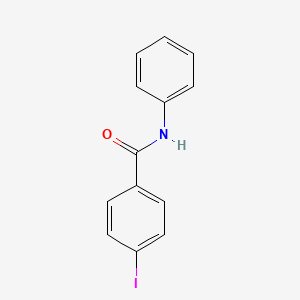
4-Iodo-n-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Iodo-n-phenylbenzamide typically involves the reaction of 2-iodobenzoic acid with aniline in the presence of a coupling agent. One common method involves the use of 2-iodobenzoyl chloride and aniline in dichloromethane, with triethylamine as a base. The reaction is carried out at low temperatures to control the exothermic nature of the process . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
4-Iodo-n-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium chlorodifluoroacetate in the presence of palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic systems, often using catalysts like palladium or copper.
Common reagents used in these reactions include palladium acetate, triethylamine, and various solvents like dichloromethane and dimethylformamide. The major products formed depend on the specific reaction conditions but often include substituted benzamides and related aromatic compounds.
Applications De Recherche Scientifique
4-Iodo-n-phenylbenzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Iodo-n-phenylbenzamide and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit non-receptor tyrosine kinases, which play a crucial role in the proliferation of cancer cells . The compound interacts with these molecular targets, disrupting key signaling pathways and leading to the suppression of cell growth and proliferation.
Comparaison Avec Des Composés Similaires
4-Iodo-n-phenylbenzamide can be compared with other similar compounds, such as 2-iodobenzamide and other N-phenylbenzamide derivatives. These compounds share a similar core structure but differ in the substitution pattern on the aromatic ring . The presence of the iodine atom in this compound imparts unique reactivity and biological activity, distinguishing it from its analogs.
Similar compounds include:
Propriétés
Numéro CAS |
17370-92-2 |
|---|---|
Formule moléculaire |
C13H10INO |
Poids moléculaire |
323.13 g/mol |
Nom IUPAC |
4-iodo-N-phenylbenzamide |
InChI |
InChI=1S/C13H10INO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) |
Clé InChI |
RAZBBYZHYJBGLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


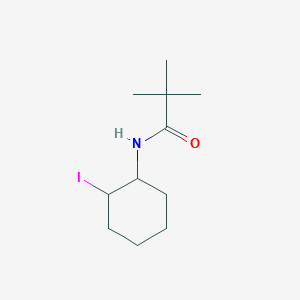
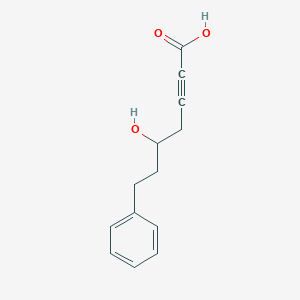

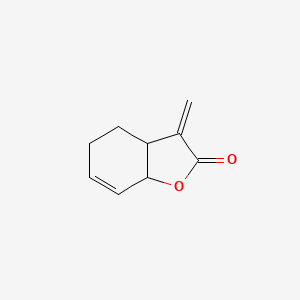
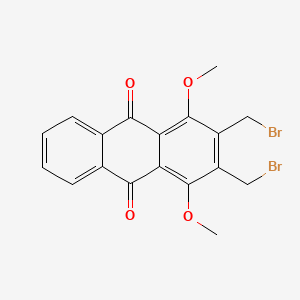
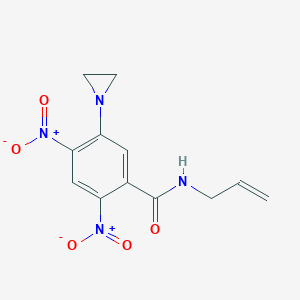
![N,N-diethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14000525.png)
![n-[2-(Biphenyl-4-yl)ethyl]-2-phenylacetamide](/img/structure/B14000533.png)
